1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL

Description

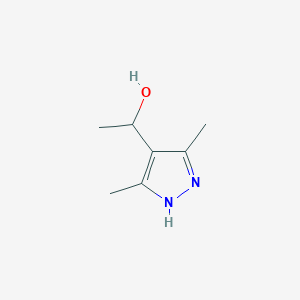

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-4-7(6(3)10)5(2)9-8-4/h6,10H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZKZNQKAGBVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of the pyrazole derivative, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthesis, detailed characterization, and potential applications of this molecule, grounding our discussion in established chemical principles and data from closely related analogues.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of therapeutic agents. Molecules incorporating the pyrazole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The compound this compound, a functionalized pyrazole, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic value. Its hydroxyl group offers a reactive handle for further chemical modifications, enabling the exploration of a diverse chemical space in drug discovery programs.

Physicochemical Properties

While experimentally determined data for this compound is not extensively available in the public domain, we can predict its key properties based on its structure and the known properties of its precursor, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₇H₁₂N₂O | Based on structural analysis. |

| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Melting Point | Expected to be a solid with a distinct melting point, likely different from its ketone precursor. | The introduction of a hydroxyl group allows for hydrogen bonding, which generally increases the melting point compared to the corresponding ketone. |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. | The presence of the polar hydroxyl and pyrazole N-H groups will dominate its solubility profile. |

| Boiling Point | Higher than the corresponding ketone due to hydrogen bonding. | Intermolecular hydrogen bonding increases the energy required for vaporization. |

Synthesis of this compound

The most direct and efficient synthetic route to this compound is through the reduction of its corresponding ketone, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (CAS 1123-48-4).[4] Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone

Materials:

-

1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (1 equivalent) in anhydrous methanol under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution while stirring. The slow addition helps to manage the reaction rate and prevent excessive foaming.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0°C to decompose any unreacted NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The pyrazole alcohol product will partition into the organic layer.

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Spectral Characterization (Predicted)

The following spectral data are predicted based on the expected transformation from the ketone precursor.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for confirming the conversion of the ketone to the alcohol.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Alcohol) | 3200-3600 | Broad |

| N-H (Pyrazole) | 3100-3300 | Medium, may overlap with O-H |

| C-H (Alkyl) | 2850-3000 | Sharp |

| C=O (Ketone) | Absent (Disappearance of the strong peak around 1680 cm⁻¹ from the starting material) | - |

| C=N, C=C (Pyrazole ring) | 1500-1600 | Medium to strong |

The key diagnostic feature will be the disappearance of the carbonyl (C=O) stretch and the appearance of a broad hydroxyl (O-H) stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H (Pyrazole) | ~12.0 | Broad singlet | 1H | - |

| CH-OH | ~4.8 | Quartet | 1H | ~6.5 |

| CH₃ (Pyrazole) | ~2.2 | Singlet | 3H | - |

| CH₃ (Pyrazole) | ~2.1 | Singlet | 3H | - |

| CH₃ (Ethanol) | ~1.4 | Doublet | 3H | ~6.5 |

| OH | Variable (depends on concentration and solvent) | Singlet | 1H | - |

¹³C NMR:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3, C5 (Pyrazole) | ~145, ~135 |

| C4 (Pyrazole) | ~115 |

| CH-OH | ~65 |

| CH₃ (Pyrazole) | ~13 |

| CH₃ (Pyrazole) | ~11 |

| CH₃ (Ethanol) | ~23 |

The most significant changes from the ketone precursor in the ¹³C NMR spectrum will be the disappearance of the carbonyl carbon signal (around 200 ppm) and the appearance of the CH-OH carbon signal in the 60-70 ppm region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (140.18 g/mol ). Common fragmentation patterns would involve the loss of a methyl group (-15 amu), a water molecule (-18 amu), or the ethyl alcohol side chain.

Reactivity and Further Functionalization

The primary reactive sites of this compound are the hydroxyl group and the N-H proton of the pyrazole ring.

Caption: Potential functionalization reactions of the target molecule.

-

Esterification: The hydroxyl group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. These esters can serve as prodrugs or as intermediates for further transformations.

-

Etherification: Deprotonation of the hydroxyl group with a strong base like sodium hydride, followed by reaction with an alkyl halide (Williamson ether synthesis), will yield ether derivatives.

-

N-Alkylation of the Pyrazole Ring: The N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated to introduce substituents at the N1 position. This is a common strategy to modulate the physicochemical and pharmacological properties of pyrazole-containing compounds.

Potential Applications in Drug Discovery and Development

Given the established importance of the pyrazole scaffold in medicinal chemistry, this compound is a promising starting point for the development of novel therapeutic agents.[2][3]

-

Scaffold for Library Synthesis: This molecule can be used as a versatile scaffold in combinatorial chemistry to generate libraries of diverse pyrazole derivatives for high-throughput screening against various biological targets.

-

Analgesic and Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent analgesic and anti-inflammatory activities, often through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this molecule could be optimized to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: The pyrazole ring is present in several approved and investigational anticancer drugs.[3] By further functionalizing the hydroxyl group or the pyrazole nitrogen, it may be possible to design new compounds that target specific signaling pathways involved in cancer progression.

-

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi, suggesting that derivatives of this compound could be explored for this purpose.

Conclusion

This compound is a valuable, functionalized pyrazole derivative that can be readily synthesized from its corresponding ketone. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably predicted based on established chemical principles. Its versatile structure, featuring a reactive hydroxyl group and the biologically significant pyrazole core, makes it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this molecule is warranted to fully explore its therapeutic potential.

References

-

El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank2004 , 2004, M369. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

-

Zhang, L., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Frontiers in Pharmacology2021 , 12, 738025. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL, a valuable heterocyclic alcohol with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a chiral alcohol moiety at the 4-position offers opportunities for developing novel therapeutic agents.[1][2] This document details two primary synthetic routes, outlining the underlying chemical principles, step-by-step experimental protocols, and characterization data.

Introduction: The Significance of Pyrazole-Containing Alcohols

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have made them a cornerstone in the design of molecules targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][4] The incorporation of an alcohol functional group, particularly a secondary alcohol, introduces a chiral center and a potential point for further molecular elaboration or interaction with biological macromolecules. This compound, in particular, serves as a key building block for more complex molecules and libraries of compounds for high-throughput screening in drug discovery programs.

Primary Synthetic Pathway: Two-Step Synthesis via Ketone Intermediate

The most direct and widely applicable route to this compound involves a two-step process: the synthesis of the ketone precursor, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, followed by its selective reduction to the desired secondary alcohol.

Caption: Acylation of 3,5-dimethyl-1H-pyrazole.

Experimental Protocol:

A reliable method for the C-4 acylation of a substituted pyrazole involves the use of acetyl chloride in the presence of a base like pyridine. [5][6]This method avoids the harsh conditions of traditional Friedel-Crafts reactions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in pyridine (10 volumes).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into crushed ice and acidify with cold 2N HCl.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Pyridine as Solvent and Base: Pyridine serves a dual role. It acts as a solvent for the reactants and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Controlled Temperature: The initial cooling and slow addition of acetyl chloride are crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.

Expected Characterization Data for 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone:

| Technique | Expected Observations |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the two methyl groups on the pyrazole ring, a singlet for the acetyl methyl group, and a singlet for the pyrazole C-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the pyrazole ring carbons, and the methyl carbons. |

| IR (KBr) | A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching of the ketone. |

Step 2: Reduction of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone to this compound

The reduction of the ketone to the corresponding secondary alcohol is efficiently achieved using a mild and selective reducing agent like sodium borohydride (NaBH₄). This reagent has the advantage of being compatible with alcoholic solvents and does not reduce other functional groups like esters or amides under standard conditions.

Reaction Scheme:

Caption: Reduction of the ketone to the secondary alcohol.

Experimental Protocol:

-

Dissolution: Dissolve 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in methanol or ethanol (10-20 volumes) in a round-bottom flask with magnetic stirring.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NaBH₄: Add sodium borohydride (1.5-2.0 eq) portion-wise to the solution. Vigorous bubbling (hydrogen gas evolution) may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Self-Validating System and Trustworthiness:

-

TLC Monitoring: Throughout both steps, TLC is a critical tool for monitoring the reaction's progress, ensuring the complete conversion of the starting material before proceeding to the work-up. This minimizes impurities in the final product.

-

Spectroscopic Analysis: The identity and purity of the intermediate ketone and the final alcohol product must be confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry).

Expected Characterization Data for this compound:

| Technique | Expected Observations |

| Appearance | White solid or viscous oil |

| ¹H NMR | Appearance of a quartet for the CH-OH proton and a doublet for the adjacent methyl group. The two pyrazole methyl groups will appear as singlets. A broad singlet for the -OH proton will also be present. |

| ¹³C NMR | The carbonyl signal will be absent, and a new signal for the CH-OH carbon will appear in the range of 60-70 ppm. |

| IR (KBr) | Disappearance of the ketone C=O stretch and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. |

| Mass Spec | The molecular ion peak corresponding to the molecular weight of the product. |

Alternative Synthetic Pathway: Vilsmeier-Haack Formylation followed by Grignard Reaction

An alternative route to the target alcohol involves the initial formylation of 3,5-dimethyl-1H-pyrazole at the 4-position via the Vilsmeier-Haack reaction, followed by the addition of a methyl group using a Grignard reagent. [3][7]This pathway is particularly useful if the direct acylation proves to be low-yielding or problematic.

Caption: Overview of the alternative synthesis pathway.

Step 1a: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles. [8][9] Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a cooled flask, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to dimethylformamide (DMF, 3.0 eq) at 0 °C.

-

Reaction: To this pre-formed Vilsmeier reagent, add 3,5-dimethyl-1H-pyrazole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Heating: After the addition, heat the reaction mixture at 60-80 °C for 2-4 hours.

-

Work-up: Cool the mixture and pour it onto crushed ice, then neutralize with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2a: Grignard Reaction with Methylmagnesium Bromide

The aldehyde is then reacted with a methyl Grignard reagent to form the desired secondary alcohol. Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF.

-

Grignard Addition: Cool the solution to 0 °C and add methylmagnesium bromide (1.2 eq, as a solution in diethyl ether) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude alcohol, which can be purified as described previously.

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Primary (Ketone Reduction) | More direct, fewer steps. | Acylation step can be challenging for some pyrazole substrates. |

| Alternative (Grignard) | Vilsmeier-Haack is generally reliable for pyrazole formylation. | Two steps to reach the alcohol from the pyrazole, Grignard reaction requires anhydrous conditions. |

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving the formation of an acetylpyrazole intermediate followed by its reduction. The choice between the direct acylation and the Vilsmeier-Haack/Grignard route will depend on the specific reactivity of the pyrazole starting material and the desired scale of the synthesis. Both pathways offer reliable methods for accessing this valuable building block for further exploration in drug discovery and development. The protocols provided herein, grounded in established chemical principles, offer a solid foundation for researchers in the field.

References

-

El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank2004 , 2004, M369. [Link]

-

Ryabukhin, S. V.; Plaskon, A. S.; Volochnyuk, D. M.; Tolmachev, A. A. Vilsmeier-Haack formylation of 1H-pyrazoles. Chemistry of Heterocyclic Compounds2007 , 43, 1173–1180. [Link]

-

Thakare, N. R.; et al. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research2012 , 4, 3329-3332. [Link]

-

El Kodadi, M.; Malek, F.; Ramdani, A. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. [Link]

-

Attaryan, O. S.; et al. Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry2006 , 76, 1817–1819. [Link]

-

Kale, P. D. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research2013 , 5, 130-134. [Link]

-

Özdemir, A.; et al. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules2021 , 26, 7036. [Link]

-

Singh, K.; et al. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research2005 , 2005, 316-318. [Link]

-

Popov, A. V.; et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds2019 , 55, 843–853. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances2023 , 13, 28419-28445. [Link]

-

Kamel, M. M.; et al. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances2015 , 5, 9696-9702. [Link]

-

Chauhan, S. Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]

-

Bakr, R. B.; Mehany, A. B. M. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molbank2016 , 2016, M911. [Link]

-

Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS One2018 , 13, e0200175. [Link]

-

Nanjunda Swamy, S.; et al. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of ChemTech Research2013 , 5, 218-223. [Link]

-

Bhaumik, A. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. [Link]

-

Malhotra, S. V.; Xiao, Z. Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]

-

Abood, N. A.; et al. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research2012 , 4, 1772-1781. [Link]

-

Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry2019 , 15, 1486–1493. [Link]

-

SpectraBase. 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-ETHANONE. [Link]

-

Asiri, A. M.; et al. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E2012 , 68, o2931. [Link]

-

Finar, I. L.; Hurlock, R. J. Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II. Journal of the Chemical Society1958 , 3259-3263. [Link]

-

(3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Acta Crystallographica Section E2011 , 67, o2319. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. jocpr.com [jocpr.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

Spectroscopic Analysis of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: A Technical Guide

Abstract: This technical guide provides a detailed overview of the spectroscopic characteristics of the heterocyclic compound 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. The synthesis of this target molecule is achieved through the reduction of the corresponding ketone, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone. This guide will delve into the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their pharmacological properties. The title compound, this compound, is a chiral alcohol derived from the versatile building block 4-acetyl-3,5-dimethyl-1H-pyrazole. Understanding its precise molecular structure and spectroscopic properties is crucial for its application in synthetic chemistry and drug discovery programs.

This guide will provide a comprehensive analysis of the expected spectroscopic data for this compound, based on established principles of spectroscopic interpretation and data from closely related analogues.

Synthesis and Reaction Mechanism

The synthesis of this compound is most directly achieved via the reduction of the ketone precursor, 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone. A standard and efficient method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.

Reaction Scheme:

Figure 1: Synthesis of this compound.

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate, which is subsequently protonated by the solvent to yield the final alcohol product. The choice of sodium borohydride is strategic due to its mild nature and chemoselectivity for aldehydes and ketones, ensuring that the pyrazole ring remains intact.

Experimental Protocol: Reduction of 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone

-

Dissolution: Dissolve 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Data and Interpretation

Due to the absence of a dedicated, publicly available experimental spectrum for this compound, the following data is predicted based on the known spectroscopic features of the starting material and related pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.0 - 13.0 | br s | 1H | N-H | Chemical shift can be variable and may exchange with D₂O. |

| ~4.9 - 5.1 | q | 1H | CH -OH | The quartet arises from coupling with the adjacent methyl group. |

| ~2.2 - 2.4 | s | 6H | 2 x pyrazole-CH₃ | Two singlets may be observed if the methyl groups are magnetically non-equivalent. |

| ~1.4 - 1.6 | d | 3H | CH₃ -CH | Doublet due to coupling with the methine proton. |

| ~4.5 - 5.5 | br s | 1H | OH | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |

¹³C NMR Spectroscopy:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C 3 and C 5 of pyrazole |

| ~110 - 115 | C 4 of pyrazole |

| ~60 - 65 | C H-OH |

| ~20 - 25 | C H₃-CH |

| ~10 - 15 | pyrazole-C H₃ |

Infrared (IR) Spectroscopy

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H stretch (alcohol) | Broad, Strong |

| 3100 - 3300 | N-H stretch (pyrazole) | Broad, Medium |

| 2850 - 3000 | C-H stretch (aliphatic) | Medium |

| 1550 - 1600 | C=N stretch (pyrazole ring) | Medium |

| 1450 - 1500 | C=C stretch (pyrazole ring) | Medium |

| 1050 - 1150 | C-O stretch (secondary alcohol) | Strong |

The IR spectrum is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The disappearance of the strong carbonyl (C=O) stretch from the starting material (typically around 1670 cm⁻¹) would be a clear indication of a successful reduction.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 154, corresponding to the molecular weight of C₈H₁₄N₂O.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺), the loss of water ([M-18]⁺), and cleavage of the C-C bond adjacent to the alcohol, leading to a prominent fragment corresponding to the pyrazole ring with a vinyl group.

Conclusion

References

At the time of this writing, no direct publications with the complete spectroscopic data for this compound were identified. The information presented is based on general principles of organic chemistry and spectroscopy, and data for structurally related compounds.

Elucidating the Molecular Trajectory of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL: A Technical Guide to Mechanistic Discovery

Abstract

This technical guide addresses the mechanism of action for the novel pyrazole derivative, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. In the absence of extensive direct research on this specific molecule, we present a scientifically-grounded, hypothesized mechanism centered on the modulation of the GABA-A α5 subunit, drawing from the well-documented activities of the broader pyrazole class and available patent literature. This document is structured not as a static review, but as a strategic roadmap for researchers and drug development professionals. It provides the foundational logic, proposes a primary molecular target, and details a comprehensive, multi-tiered experimental plan to rigorously validate this hypothesis. The protocols and workflows herein are designed to be self-validating, guiding the user from initial binding assays to functional neuronal analysis and behavioral studies, thereby establishing a clear path for elucidating the compound's precise pharmacological profile.

Introduction: The Pyrazole Scaffold and a Compound of Interest

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Marketed pharmaceuticals containing the pyrazole moiety include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the analgesic difenamizole.[1][2] This diversity in biological activity underscores the chemical versatility of the pyrazole ring, which can be readily functionalized to interact with a multitude of biological targets, from enzymes to receptors.[3][4][5]

The compound this compound is a specific derivative within this broad class. While its direct biological activity and mechanism of action are not yet extensively characterized in peer-reviewed literature, its structural features suggest significant therapeutic potential. This guide will, therefore, construct a logical, evidence-based framework for its investigation.

Hypothesized Mechanism of Action: Targeting the GABA-A α5 Subunit

Based on preliminary data and the known pharmacology of related heterocyclic compounds, we hypothesize that this compound acts as a modulator of the Gamma-aminobutyric acid type A (GABA-A) receptor, with specific selectivity for the α5 subunit (GABRA5).

GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[6] They are ligand-gated chloride channels that can be allosterically modulated by various therapeutic agents, including benzodiazepines. The α5 subunit is of particular interest due to its high expression in the hippocampus, a brain region critical for learning and memory.[7][8] Modulators targeting the GABRA5 subunit have been investigated for their potential as cognitive enhancers (negative allosteric modulators or NAMs) or for conditions requiring targeted neural inhibition without the broad sedative effects of non-selective benzodiazepines (positive allosteric modulators or PAMs).[8][9]

This hypothesis is anchored in patent literature which identifies this compound as a key intermediate in the synthesis of compounds designed to have a high affinity for the GABA-A α5 subunit. This provides a strong rationale for prioritizing the investigation of this specific molecular target.

Proposed Signaling Pathway

The proposed mechanism involves the binding of this compound to an allosteric site on the α5-containing GABA-A receptor. This binding event is hypothesized to alter the receptor's response to its endogenous ligand, GABA. Depending on whether the compound is a PAM or a NAM, it would either enhance or reduce the GABA-induced chloride ion influx, thereby modulating neuronal excitability in key hippocampal circuits.

Caption: Hypothesized signaling pathway for this compound.

Experimental Validation Workflow

To rigorously test this hypothesis, a phased experimental approach is required. The following workflow outlines a logical progression from initial target binding confirmation to functional cellular and in vivo assays.

Caption: Phased experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

Phase 1: Radioligand Binding Assay for Target Engagement

This protocol is designed to determine if this compound directly binds to the benzodiazepine site of α5-containing GABA-A receptors.

Objective: To quantify the binding affinity (Ki) of the test compound for human GABRA5-containing receptors.

Methodology:

-

Receptor Preparation: Utilize cell membranes from a stable HEK293 cell line expressing human α5, β3, and γ2 subunits of the GABA-A receptor.

-

Radioligand: Use [³H]-Ro15-4513, a radiolabeled inverse agonist with high affinity for the α5-subunit-containing benzodiazepine site.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: a. In a 96-well plate, combine cell membranes (10-20 µg protein), [³H]-Ro15-4513 (at a final concentration near its Kd, e.g., 1-2 nM), and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). b. For non-specific binding determination, use a high concentration of a non-labeled competing ligand, such as Flumazenil (10 µM). c. Incubate the plate for 60 minutes at 4°C. d. Terminate the assay by rapid filtration through GF/B filters using a cell harvester. e. Wash filters three times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation (Hypothetical Results):

| Compound | Target | Radioligand | IC₅₀ (nM) | Ki (nM) |

| Test Compound | hGABA-A (α5β3γ2) | [³H]-Ro15-4513 | 150 | 75 |

| Control (Diazepam) | hGABA-A (α5β3γ2) | [³H]-Ro15-4513 | 25 | 12.5 |

Phase 2: Electrophysiology for Functional Characterization

This protocol assesses the functional effect of the compound on the GABA-A receptor channel.

Objective: To determine if the compound acts as a positive or negative allosteric modulator by measuring its effect on the GABA-induced current.

Methodology:

-

Expression System: Use Xenopus laevis oocytes injected with cRNAs for human α5, β3, and γ2 GABA-A receptor subunits.

-

Recording: Perform two-electrode voltage-clamp recordings, holding the oocytes at -70 mV.

-

Procedure: a. Establish a baseline GABA dose-response curve by applying increasing concentrations of GABA (e.g., 1 µM to 1 mM) and measuring the peak inward chloride current (IɢABA). b. Wash the oocyte and then pre-apply this compound at a fixed concentration (e.g., 1 µM) for 60 seconds. c. In the continued presence of the test compound, re-generate the GABA dose-response curve.

-

Data Analysis: a. Normalize the current responses to the maximum GABA response in each condition. b. Plot the normalized current vs. log [GABA] and fit with a sigmoidal function to determine the EC₅₀ of GABA in the absence and presence of the compound. c. A leftward shift in the GABA EC₅₀ indicates positive allosteric modulation (PAM). d. A rightward shift indicates negative allosteric modulation (NAM).

Data Presentation (Hypothetical Results):

| Condition | GABA EC₅₀ (µM) | Fold Shift | Interpretation |

| Vehicle Control | 35 | - | Baseline |

| + Test Compound (1 µM) | 15 | 2.3 (Left Shift) | Positive Allosteric Modulator |

Conclusion and Future Directions

This guide puts forth a targeted, data-driven hypothesis for the mechanism of action of this compound, identifying it as a potential modulator of the GABA-A α5 receptor. The provided experimental framework serves as a comprehensive starting point for any research team aiming to characterize this promising compound. Successful validation through the proposed binding and electrophysiology studies would strongly support advancing the molecule into in vivo behavioral models to assess its therapeutic potential for cognitive disorders or other CNS indications. The diverse pharmacology of the pyrazole scaffold suggests that while the GABRA5 hypothesis is the most probable starting point, researchers should remain open to exploring other potential targets if the initial results are inconclusive.[10][11]

References

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link][1]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Retrieved from [Link][2]

-

Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link][3]

-

IJNPR. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link][4]

-

ResearchGate. (2015). (PDF) Pharmacological Significance of Pyrazole and its Derivatives. Retrieved from [Link][5]

-

National Institutes of Health. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. Retrieved from [Link][10]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link][12]

-

Frontiers. (2019). Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors. Retrieved from [Link][7]

-

ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link][11]

-

Patsnap Synapse. (2024). What are GABRA5 modulators and how do they work? Retrieved from [Link][8]

-

Science.gov. (n.d.). a5 subunit-containing gabaa: Topics by Science.gov. Retrieved from [Link][13]

-

National Institutes of Health. (n.d.). GABAA receptors: structure, function, pharmacology, and related disorders - PMC. Retrieved from [Link][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]

- 8. What are GABRA5 modulators and how do they work? [synapse.patsnap.com]

- 9. GABRA5 - Wikipedia [en.wikipedia.org]

- 10. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijnrd.org [ijnrd.org]

- 13. a5 subunit-containing gabaa: Topics by Science.gov [science.gov]

A Technical Guide to the Biological Activity Screening of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide presents a comprehensive, tiered strategy for the initial biological activity screening of a novel pyrazole derivative, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. The proposed workflow is designed to efficiently identify potential therapeutic applications while simultaneously evaluating its foundational drug-like properties. We will progress from broad, high-throughput primary screens across key therapeutic areas—oncology, infectious diseases, inflammation, and neurodegeneration—to a concurrent assessment of the compound's preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. This "fail early, fail often" approach is critical for mitigating the risks of late-stage clinical failures by ensuring that only the most promising candidates, possessing both biological activity and favorable pharmacokinetics, are advanced for further development.[3][4] This document provides detailed, field-proven protocols, data interpretation frameworks, and the scientific rationale behind each experimental choice, serving as a robust guide for researchers in drug discovery.

Introduction to the Target Compound and Screening Rationale

Compound Profile: this compound

-

Structure:

-

Molecular Formula: C₇H₁₂N₂O

-

Core Scaffold: 3,5-dimethyl-pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms.[5]

Scientific Rationale for Screening

The pyrazole scaffold is a privileged structure in drug discovery, renowned for its diverse pharmacological activities.[6][7] Many clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the analgesic Metamizole, are based on this core.[2][8] The wide spectrum of reported activities for pyrazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, provides a strong rationale for subjecting novel analogues like this compound to a comprehensive screening cascade.[2][6] This initial exploration aims to uncover its dominant biological profile and potential for therapeutic development.

A Strategic, Tiered Approach to Biological Screening

An effective screening campaign does not test activities at random; it follows a logical, tiered progression designed to maximize information while conserving resources. Our strategy employs a parallel approach where primary, broad-based activity screens are run concurrently with essential early ADME/Tox profiling. This ensures that a decision to advance a compound is based on a holistic view of both its efficacy and its drug-likeness.

Caption: High-level workflow for preliminary biological activity screening.

Tier 1: Primary Biological Activity Screening Protocols

The initial tier of screening is designed to cast a wide net, identifying any significant biological activity across the most common therapeutic areas associated with the pyrazole scaffold.

Antiproliferative Activity Screening

The search for novel anticancer agents is a major focus of drug discovery.[9] The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity and cell growth inhibition in response to a test compound.[9][10]

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Culture: Maintain human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

-

Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound (e.g., from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Destaining and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

Hypothetical Data Presentation:

| Cell Line | Tissue of Origin | Test Compound GI₅₀ (µM) | Doxorubicin GI₅₀ (µM) |

| A549 | Lung | 8.5 | 0.05 |

| HCT116 | Colon | 15.2 | 0.09 |

| MCF-7 | Breast | > 100 | 0.04 |

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[11] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed. A colorimetric indicator like Resazurin can be added to aid in visualization.

Hypothetical Data Presentation:

| Organism | Type | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus | Gram-positive | 32 | 0.5 |

| E. coli | Gram-negative | 128 | 0.015 |

| C. albicans | Fungus | > 256 | N/A |

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases.[15] A key inflammatory mediator is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). This assay measures the ability of a compound to inhibit NO production.[10]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include controls: untreated cells (basal NO) and cells treated with LPS and vehicle only (maximum NO). A known inhibitor like L-NAME can be used as a positive control.

-

Incubation: Incubate for 24 hours.

-

Nitrite Measurement (Griess Assay): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the absorbance at 540 nm. Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC₅₀ value for NO inhibition.

-

Viability Check: Concurrently, perform a cell viability assay (e.g., MTT) on the treated cells to ensure that the observed NO reduction is not a result of cytotoxicity.[10]

Hypothetical Data Presentation:

| Assay | Test Compound IC₅₀ (µM) | L-NAME IC₅₀ (µM) |

| NO Inhibition | 25.6 | 18.0 |

| Cell Viability (CC₅₀) | > 100 | > 200 |

Neuroprotective Activity Screening

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death.[16][17] This assay evaluates a compound's ability to protect neuronal cells from an oxidative insult, such as hydrogen peroxide (H₂O₂).[18]

Experimental Protocol: Oxidative Stress Neuroprotection Assay

-

Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 1:1 mixture of DMEM and F12 medium with 10% FBS.

-

Seeding: Plate cells in a 96-well plate and allow them to differentiate for 5-7 days (e.g., using retinoic acid) to acquire a more neuron-like phenotype.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for 2-4 hours.

-

Oxidative Insult: Expose the cells to a predetermined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours. Include controls: untreated cells (100% viability) and cells treated with H₂O₂ and vehicle only (maximum toxicity).

-

Viability Assessment (MTT Assay): Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ (concentration providing 50% protection).

Hypothetical Data Presentation:

| Assay | Test Compound EC₅₀ (µM) |

| Neuroprotection (vs. H₂O₂) | 12.3 |

Tier 2: Early ADME/Tox Profiling

Assessing ADME/Tox properties early is essential to avoid investing in compounds that are destined to fail due to poor pharmacokinetics or toxicity.[3][19] These assays provide a first look at the "drug-likeness" of the compound.

General Cytotoxicity Assessment

This assay determines the compound's baseline toxicity against a non-cancerous cell line to establish a therapeutic window.

Experimental Protocol: MTT Assay on Non-Cancerous Cells

-

The protocol is identical to the MTT assay described in section 3.4.5, but uses a non-cancerous, rapidly dividing cell line such as human embryonic kidney cells (HEK293) or Vero cells. The result is expressed as the CC₅₀ (concentration causing 50% cytotoxicity).

In Vitro Metabolic Stability

This assay predicts how quickly a compound will be metabolized by the liver, a key determinant of its half-life in the body.[20]

Experimental Protocol: Liver Microsomal Stability Assay

-

Reaction Setup: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes and a NADPH-regenerating system in a phosphate buffer at 37°C.

-

Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Membrane Permeability Assessment

This assay provides an early indication of a compound's ability to be absorbed through the gut wall after oral administration.[19]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

Compound Application: The test compound is dissolved in a buffer solution and added to the wells of a donor plate.

-

Assay Assembly: The filter plate is placed on top of the donor plate, and an acceptor plate containing fresh buffer is placed on top of the filter plate, creating a "sandwich."

-

Incubation: The sandwich is incubated for several hours (e.g., 4-16 hours) to allow the compound to diffuse from the donor, through the artificial membrane, into the acceptor compartment.

-

Quantification: The concentration of the compound in the donor, acceptor, and reference wells is determined using UV-Vis spectroscopy or LC-MS.

-

Data Analysis: The permeability coefficient (Pe) is calculated.

Hypothetical ADME/Tox Data Summary:

| Assay | Cell Line / System | Result | Interpretation |

| Cytotoxicity (CC₅₀) | HEK293 | 75 µM | Moderate baseline toxicity |

| Metabolic Stability (t₁/₂) | Human Liver Microsomes | 45 min | Moderately stable |

| Permeability (Pe) | PAMPA | 8 x 10⁻⁶ cm/s | High passive permeability |

Data Interpretation and Decision Framework

The true value of this screening approach lies in the synthesis of all generated data. A compound is not advanced based on a single impressive result but on a balanced profile of activity, selectivity, and drug-likeness.

Caption: Decision-making framework for hit identification.

Applying the Framework to Hypothetical Data:

-

Antiproliferative: The GI₅₀ against A549 cells is 8.5 µM (Potent). The CC₅₀ is 75 µM. The Selectivity Index (SI = 75 / 8.5) is ~8.8. This is borderline.

-

Neuroprotective: The EC₅₀ is 12.3 µM (Not highly potent).

-

Anti-inflammatory: The IC₅₀ is 25.6 µM (Not highly potent).

-

ADME Profile: Permeability is high, and stability is moderate (Favorable).

Conclusion and Future Directions

This technical guide outlines a robust, integrated strategy for the initial biological evaluation of this compound. By combining parallel primary activity screening with early ADME/Tox profiling, this approach enables a data-driven and efficient decision-making process. It ensures that resources are focused on compounds that not only demonstrate promising biological effects but also possess the fundamental characteristics required to become successful therapeutic agents. A "hit" compound identified through this cascade would proceed to more complex secondary assays, including mechanism of action studies, in vivo efficacy models, and detailed pharmacokinetic and toxicological evaluations, paving the way for its potential journey from a laboratory discovery to a clinical candidate.

References

-

Biologically active pyrazole derivatives. RSC Publishing.

-

Current status of pyrazole and its biological activities. PubMed Central.

-

In Vitro ADME and Toxicology Assays. Eurofins Discovery.

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.

-

Importance of ADME and Toxicology Studies in Drug Discovery. Vivotec.

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Research Square.

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

-

Antimicrobial Susceptibility Testing Protocols. Routledge.

-

Drug screening approaches for small-molecule compounds in cancer-targeted therapy. Taylor & Francis Online.

-

Drug screening approaches for small-molecule compounds in cancer-targeted therapy. PubMed.

-

Methodologies for Antimicrobial Susceptibility Testing. ResearchGate.

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate.

-

Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. Thermo Fisher Scientific.

-

Cell-Based Assays to Assess Neuroprotective Activity. IRIS Unibo.

-

Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments.

-

Antimicrobial Susceptibility Testing Protocols. NHBS.

-

Antimicrobial Susceptibility Testing. NCBI Bookshelf.

-

In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.

-

Evaluation of Biological Activity of Natural Compounds. MDPI.

-

pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. ACS Publications.

-

Drug screening approaches for small-molecule compounds in cancer-targeted therapy. ResearchGate.

-

A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds. BenchChem.

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central.

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. ResearchGate.

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central.

-

In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PubMed Central.

-

Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI.

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications.

-

In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.

-

In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Cambridge University Press.

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central.

-

Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research.

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing.

-

Overview on Biological Activities of Pyrazole Derivatives. OUCI.

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. vectorb2b.com [vectorb2b.com]

- 5. jchr.org [jchr.org]

- 6. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 7. jchr.org [jchr.org]

- 8. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. routledge.com [routledge.com]

- 12. pdb.apec.org [pdb.apec.org]

- 13. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. journalajrb.com [journalajrb.com]

- 16. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 17. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 18. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 20. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] This guide explores the potential therapeutic targets of the novel compound, 1-(3,5-Dimethyl-1H-pyrazol-4-YL)ethan-1-OL. While direct biological data for this specific molecule is not yet publicly available, its structural features—a 3,5-dimethyl-1H-pyrazole core substituted at the 4-position with an ethan-1-ol group—allow for scientifically grounded hypotheses regarding its potential protein interactions. This document synthesizes structure-activity relationship (SAR) data from established pyrazole-containing pharmaceuticals and research compounds to propose and detail the investigation of two primary target classes: Cyclooxygenases (COX) and Protein Kinases. We provide a comprehensive framework for the experimental validation of these targets, complete with detailed protocols and data interpretation strategies, to guide future research and drug development efforts.

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that has proven to be a cornerstone in the development of a diverse array of therapeutic agents.[3] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic rings, have made it a versatile building block in drug design.[1] Marketed drugs such as the anti-inflammatory celecoxib, the anticancer agent crizotinib, and the JAK inhibitor ruxolitinib all feature a pyrazole core, underscoring the scaffold's clinical significance.[4][5]

The subject of this guide, this compound, possesses a substitution pattern that suggests potential interactions with well-validated drug targets. The 3,5-dimethylpyrazole core is a common feature in many biologically active molecules, and the ethan-1-ol substituent at the 4-position offers a potential point of interaction within a protein's active site. This guide will dissect the structural rationale for investigating two major classes of enzymes as potential targets: Cyclooxygenases and Protein Kinases.

Potential Therapeutic Target Class I: Cyclooxygenases (COX)

Rationale for Investigation

A significant number of pyrazole derivatives exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7] The selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[7]

The structure of this compound shares features with known diarylheterocyclic COX-2 inhibitors, where the pyrazole acts as a central scaffold.[8] In many selective COX-2 inhibitors, one of the aryl groups binds to a hydrophobic pocket, while a sulfonamide or a similar group on the other aryl ring interacts with a secondary pocket unique to COX-2. While the subject molecule is not a classic diarylheterocycle, the 3,5-dimethyl substitution pattern and the 4-position substituent are crucial for its potential interaction with the COX active site. The ethan-1-ol group could potentially form hydrogen bonds with key residues in the enzyme's active site, contributing to its binding affinity and selectivity.[9]

Proposed Mechanism of Action

It is hypothesized that this compound may act as a competitive inhibitor of arachidonic acid at the active site of COX-2. The pyrazole ring would anchor the molecule within the catalytic domain, while the dimethyl groups could provide favorable hydrophobic interactions. The hydroxyl group of the ethan-1-ol substituent is predicted to be a key interaction point, potentially forming a hydrogen bond with residues such as Ser530 or Tyr385, which are critical for the catalytic activity of COX enzymes. The overall conformation of the molecule would determine its selectivity for COX-2 over COX-1.

Caption: Proposed inhibition of the COX-2 pathway.

Experimental Validation Protocols

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compound.[1][10]

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 and to calculate its COX-2 selectivity index.

Methodology (Colorimetric Assay): [11]

-

Reagent Preparation:

-

Prepare purified recombinant human COX-1 and COX-2 enzymes.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a solution of arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen).

-

-

Assay Protocol (96-well plate format):

-

To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add serial dilutions of the test compound or a reference inhibitor (e.g., celecoxib).

-

Incubate for a pre-determined time at 25°C to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

-

Measurement:

-

Measure the absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the peroxidase activity of the COX enzyme.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

-

This assay measures the effect of the compound on the production of pro-inflammatory mediators in a cellular context.[12][13]

Objective: To assess the ability of this compound to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

-

Assay Protocol:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and COX-2 expression.

-

Incubate for 24 hours.

-

-

Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each compound concentration.

-

Determine the IC50 value for the inhibition of PGE2 production.

-

Potential Therapeutic Target Class II: Protein Kinases

Rationale for Investigation

The pyrazole scaffold is a key component in a multitude of clinically approved and investigational protein kinase inhibitors.[4] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The versatility of the pyrazole ring allows it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of type I and type II kinase inhibitors.[3]

Based on the SAR of known pyrazole-based kinase inhibitors, several kinase families are plausible targets for this compound:

-

p38 MAP Kinase: Pyrazole-based compounds, particularly those with a urea moiety, are potent inhibitors of p38 MAP kinase, a key mediator of inflammatory cytokine production.[14] The 3,5-dimethylpyrazole core could serve as a suitable anchor for binding to p38.

-

Janus Kinases (JAKs): Inhibitors like Ruxolitinib feature a pyrazole ring linked to another heterocyclic system.[15] The 3,5-dimethylpyrazole moiety is a common starting point for the design of JAK inhibitors.[16]

-

Aurora Kinases: These serine/threonine kinases are crucial for mitosis, and inhibitors like Barasertib and Tozasertib contain a pyrazole core.[17][18]

-

Cyclin-Dependent Kinases (CDKs): Various pyrazole derivatives, including 3-aminopyrazoles and 4-arylazo-3,5-diamino-1H-pyrazoles, have been shown to inhibit CDKs, which are central to cell cycle regulation.[19][20]

Caption: Experimental workflow for validating a kinase inhibitor.

Proposed Mechanism of Action

This compound is hypothesized to act as an ATP-competitive inhibitor. The pyrazole ring is expected to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues in the kinase ATP-binding site. The 3,5-dimethyl groups would likely occupy adjacent hydrophobic pockets, while the ethan-1-ol substituent could extend into the solvent-exposed region or form additional interactions with residues deeper in the pocket, contributing to both potency and selectivity.

Experimental Validation Protocols

This assay measures the direct inhibition of the enzymatic activity of a specific purified kinase.[21][22]

Objective: To determine the IC50 of this compound against a panel of protein kinases (e.g., p38α, JAK2, Aurora A, CDK2).

Methodology (e.g., for JAK2 using an ADP-Glo™ or similar assay): [23][24]

-

Reagent Preparation:

-

Prepare purified recombinant human JAK2 enzyme.

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare substrate peptide (e.g., a synthetic peptide derived from STAT) and ATP.

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, substrate, and various concentrations of the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

-

Add a Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

-

Measurement:

-

Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

This assay assesses the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in relevant cancer cell lines.

Methodology (MTT Assay):

-

Cell Culture:

-

Select cancer cell lines with known dependence on the target kinase (e.g., HEL cells for JAK2, HCT116 for Aurora kinases).

-

-

Assay Protocol:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-